molecular formula C18H20ClNO2 B1446475 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride CAS No. 1260640-69-4

2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1446475
CAS No.: 1260640-69-4
M. Wt: 317.8 g/mol
InChI Key: RAQMKYMOMXCJNJ-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C18H20ClNO2 and its molecular weight is 317.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Research indicates the use of related compounds in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles, which are significant in various chemical reactions and potential pharmaceutical applications (Herrag et al., 2007).
  • Reductive Cyclization Processes : The compound and its analogs have been utilized in reductive cyclization processes, contributing to the development of compounds with potential biological activities (Deng et al., 2003).
  • Synthesis of Chromane Derivatives : Similar compounds have been used in the synthesis of chromane derivatives, which are important in medicinal chemistry for their potential therapeutic properties (Ciolkowski et al., 2009).

Applications in Material Sciences

  • Corrosion Inhibition : Compounds structurally related to 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester hydrochloride have been evaluated as corrosion inhibitors for steel in acidic environments, highlighting their potential application in material protection (Herrag et al., 2007).

Potential Pharmaceutical Applications

  • Development of Integrin Antagonists : These compounds have been used in the synthesis of integrin antagonists, which are significant in the field of cancer therapy and wound healing (Deng et al., 2003).
  • Herbicidal Activity : Certain isoindoline-1,3-dione substituted benzoxazinone derivatives, which could be structurally related, showed significant herbicidal activities, indicating potential agricultural applications (Huang et al., 2009).

Safety and Hazards

Safety and hazard information is crucial when handling chemical compounds. For similar compounds provided by Sigma-Aldrich, they come with hazard statements such as H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-benzyl-1,3-dihydroisoindole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2.ClH/c1-2-21-18(20)17-16-11-7-6-10-15(16)13-19(17)12-14-8-4-3-5-9-14;/h3-11,17H,2,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQMKYMOMXCJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CN1CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.